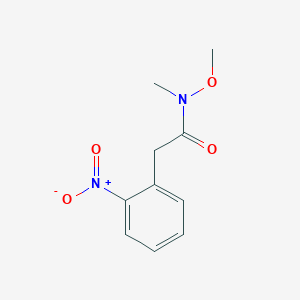

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methoxy-N-methyl-2-(2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-11(16-2)10(13)7-8-5-3-4-6-9(8)12(14)15/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUGNZIURPJOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=CC=C1[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a valuable synthetic intermediate in the field of organic chemistry and drug discovery. This document details its chemical identity, including its CAS number, molecular properties, and structure. A significant focus is placed on its synthesis via the robust Weinreb amide formation methodology, with a detailed, step-by-step experimental protocol. The guide also explores the compound's reactivity and its potential applications as a precursor to complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential biological activity. Finally, essential safety and handling protocols are outlined to ensure its responsible use in a laboratory setting.

Chemical Identity and Properties

This compound, also known as a Weinreb amide of 2-nitrophenylacetic acid, is a key organic intermediate. Its unique structure, featuring a nitroaromatic ring and a Weinreb amide functional group, makes it a versatile building block for the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 1221341-47-4 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | |

| Molecular Weight | 224.21 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CN(C(=O)CC1=CC=CC=C1[O-])OC | |

| Physical State | Solid (predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

The Strategic Importance in Synthesis: The Weinreb Amide

The core of this compound's utility lies in its identity as a Weinreb amide. The Weinreb amide is a powerful tool in organic synthesis for the preparation of ketones and aldehydes.[4] Unlike other carboxylic acid derivatives, the N-methoxy-N-methylamide moiety is resistant to over-addition of organometallic reagents. This is due to the formation of a stable, chelated tetrahedral intermediate which collapses to the desired ketone or aldehyde only upon acidic workup.[4] This controlled reactivity prevents the formation of tertiary alcohol byproducts, a common issue with more reactive acylating agents.[4]

The 2-nitrophenyl group in the target molecule offers further synthetic handles. The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization reactions to form heterocyclic systems, a common scaffold in many pharmaceuticals.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through the formation of a Weinreb amide from 2-nitrophenylacetic acid. This can be accomplished via a two-step, one-pot procedure involving the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Reaction Scheme

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for Weinreb amide synthesis. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

-

2-Nitrophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (Argon or Nitrogen).

-

Activation of the Carboxylic Acid:

-

To the flask, add 2-nitrophenylacetic acid (1.0 equivalent).

-

Dissolve the acid in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of anhydrous DMF should be added.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC). This step forms the acid chloride in situ.

-

-

Weinreb Amide Formation:

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool this solution to 0 °C.

-

Slowly add pyridine (2.2 equivalents) or triethylamine (2.2 equivalents) to neutralize the hydrochloride and liberate the free amine.

-

Transfer the freshly prepared acid chloride solution (from step 2) to the dropping funnel and add it dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the acid chloride is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Applications in Organic Synthesis

While specific, large-scale industrial applications of this compound are not widely documented, its value lies in its potential as a versatile intermediate in medicinal chemistry and the synthesis of novel bioactive molecules.

Precursor to Bioactive Heterocycles

The primary synthetic utility of this compound is as a precursor to various heterocyclic systems. The general strategy involves the reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions.

Caption: General synthetic utility of the title compound.

For instance, the resulting 2-amino derivative can be a key precursor for the synthesis of:

-

Benzodiazepines: A class of psychoactive drugs.

-

Quinoxalines: A class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.

-

Other Fused Heterocyclic Systems: The amino and Weinreb amide functionalities can be manipulated to construct a variety of other complex ring systems.

The Weinreb amide itself can be reacted with organometallic reagents to introduce a ketone functionality, which can then be used in subsequent transformations to build molecular complexity.

Safety and Handling

General Precautions:

-

Engineering Controls: All manipulations of this compound should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.

-

-

Hygiene Measures: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Specific Hazards of Related Compounds:

-

Nitroaromatic Compounds: Many nitroaromatic compounds are known to be toxic and potentially mutagenic or carcinogenic. The metabolic reduction of the nitro group can lead to reactive intermediates that can interact with biological macromolecules.

-

Amides: While generally of low acute toxicity, some amides can be irritants.

-

Reagents Used in Synthesis: The reagents used in the synthesis of this compound, such as thionyl chloride, oxalyl chloride, and pyridine, are corrosive, toxic, and/or flammable and should be handled with extreme care according to their specific SDS.

First Aid Measures (General Guidance):

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its synthesis, based on the reliable Weinreb amide chemistry, is straightforward for a skilled organic chemist. The presence of both a Weinreb amide and a nitroaromatic group provides a rich platform for the construction of complex and potentially bioactive molecules, particularly heterocyclic compounds. As with any novel chemical, it is crucial to handle this compound with the utmost care, following stringent safety protocols. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their synthetic endeavors.

References

- Hines, J. E., III, Deere, C. J., Agu, O. A., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.

- Hines, J. E., III, Deere, C. J., Agu, O. A., Fronczek, F. R., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

-

PubChem. (n.d.). N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Retrieved from [Link]

- Sanchez, M. del M. (2009). Weinreb Amides in Organic Synthesis.

- Sigma-Aldrich. (2025).

- Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

-

Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]

-

YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

Sources

- 1. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | C10H12N2O4 | CID 21260362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | C10H12N2O4 | CID 278883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Molecular Structure of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a compound of interest in synthetic and medicinal chemistry. By integrating established chemical principles with data from analogous structures, this document serves as a vital resource for professionals engaged in drug discovery and development.

Introduction: The Significance of a Multifunctional Scaffold

This compound is a molecule that combines two key functional motifs: the Weinreb amide and a 2-nitrophenyl group. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and bioactive compounds.

The Weinreb amide (N-methoxy-N-methylamide) functionality is renowned for its stability and controlled reactivity. Unlike more reactive carboxylic acid derivatives, Weinreb amides can undergo nucleophilic attack by organometallic reagents to form stable tetrahedral intermediates, thus preventing over-addition and leading to the clean formation of ketones and aldehydes. This feature is of paramount importance in multi-step syntheses where precision and high yields are critical.

The 2-nitrophenyl moiety introduces both electronic and steric features that can be exploited for further chemical transformations. The nitro group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. Furthermore, it can be readily reduced to an amino group, opening up a plethora of possibilities for the construction of heterocyclic systems, a common scaffold in many drug molecules. The ortho positioning of the nitro group relative to the acetamide linkage can also introduce conformational constraints that may be crucial for biological activity.

This guide will delve into the synthesis of this molecule, predict its key physicochemical and spectroscopic properties based on established data for similar compounds, and discuss its potential applications in drug development.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol (Predicted)

Step 1: Synthesis of 2-Nitrophenylacetyl Chloride

-

To a solution of 2-nitrophenylacetic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the completion of the reaction.

-

The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2-nitrophenylacetyl chloride, which is often used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Acyl chlorides are excellent electrophiles, readily undergoing nucleophilic acyl substitution with the weakly nucleophilic N,O-dimethylhydroxylamine.

Step 2: Synthesis of this compound

-

Dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent, such as dichloromethane.

-

Add a base, typically a non-nucleophilic amine like triethylamine or pyridine, to neutralize the hydrochloride and generate the free N,O-dimethylhydroxylamine.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the 2-nitrophenylacetyl chloride from the previous step to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed in vacuo to afford the crude product.

-

Purification can be achieved by column chromatography on silica gel.

Trustworthiness: This two-step procedure is a standard and reliable method for the synthesis of Weinreb amides from carboxylic acids and is expected to provide the target molecule in good yield.[1]

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a central phenyl ring substituted with a nitro group at the 2-position and an N-methoxy-N-methylacetamide group at the 1-position.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 224.22 g/mol |

| Appearance | Likely a pale yellow solid |

| Melting Point | Expected to be in the range of similar nitrophenylacetamides |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Characterization (Predicted)

Based on the analysis of structurally similar compounds, the following spectroscopic data can be anticipated for this compound:

¹H NMR Spectroscopy:

-

Aromatic Protons: The four protons on the 2-nitrophenyl ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm) as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The proton ortho to the nitro group will likely be the most deshielded.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons adjacent to the carbonyl group and the phenyl ring is expected, likely in the range of δ 3.5-4.5 ppm.

-

N-Methoxy Protons (-OCH₃): A singlet for the three methoxy protons should appear around δ 3.5-4.0 ppm.

-

N-Methyl Protons (-NCH₃): A singlet for the three N-methyl protons is anticipated in the range of δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A peak in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C-NO₂) will be significantly deshielded.

-

Methylene Carbon (-CH₂-): A peak in the range of δ 35-45 ppm.

-

N-Methoxy Carbon (-OCH₃): A signal around δ 60-65 ppm.

-

N-Methyl Carbon (-NCH₃): A signal around δ 30-35 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Amide): A strong absorption band is expected in the region of 1650-1680 cm⁻¹.

-

N-O Stretch (Nitro): Two characteristic strong absorption bands are anticipated for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 224. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the N-methyl group (-CH₃), and cleavage of the bond between the carbonyl carbon and the methylene group.

Applications in Drug Discovery and Development

The structural features of this compound make it a versatile building block for the synthesis of a variety of biologically active molecules.

Workflow for a Potential Application

Caption: A potential synthetic application of the target molecule.

The reduction of the nitro group to an amine is a pivotal transformation. The resulting 2-aminophenyl derivative can then undergo intramolecular cyclization or react with other bifunctional reagents to form various heterocyclic systems, such as:

-

Benzodiazepines: These are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties. The 1,4-benzodiazepine scaffold is a common target in medicinal chemistry.

-

Quinoxalines: These nitrogen-containing heterocycles are present in a number of biologically active compounds, including some antibiotics and anticancer agents.

-

Phenazines: These compounds have shown a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.

The ability to introduce various substituents onto the Weinreb amide prior to these transformations further enhances the molecular diversity that can be achieved from this starting material.

Conclusion

This compound represents a strategically important synthetic intermediate. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its synthesis and structural properties can be reliably predicted based on the well-understood chemistry of its constituent functional groups and data from closely related analogs. This guide provides a solid foundation for researchers to confidently synthesize, characterize, and utilize this versatile molecule in their drug discovery and development endeavors. The combination of a stable and selectively reactive Weinreb amide with a readily transformable 2-nitrophenyl group offers a powerful platform for the construction of novel and potentially therapeutic compounds.

References

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277. [Link]

- Google Patents. (2020). Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide. CN111978223B.

-

Chemical Innovation. (2000). Weinreb amides. 30(12), 25. [Link]

Sources

An In-depth Technical Guide to N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

A comprehensive analysis of the physical and chemical characteristics of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, tailored for researchers, scientists, and professionals in drug development.

Executive Summary

This technical guide provides a detailed overview of the physical and chemical properties, synthesis, and safety considerations for this compound. Due to the limited availability of public information on this specific compound, this guide also draws upon data from structurally similar molecules to infer potential characteristics and handling protocols. The following sections offer a thorough examination of its anticipated physical state, structural properties, and practical laboratory guidance.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with a molecular formula of C10H12N2O4. Its structure features a central phenyl ring substituted with a 2-nitro group and an acetamide side chain at the adjacent position. The acetamide nitrogen is further substituted with both a methoxy and a methyl group, a feature known as a Weinreb amide.

Visualizing the Core Structure

The arrangement of these functional groups dictates the molecule's overall properties. The ortho-nitro group, being strongly electron-withdrawing, significantly influences the electronic environment of the phenyl ring and the reactivity of the adjacent side chain.

Figure 2. Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (Hypothetical)

-

Acyl Chloride Formation: 2-Nitrophenylacetic acid is reacted with an excess of thionyl chloride, typically in an inert solvent like dichloromethane, to form the corresponding acyl chloride. The reaction is usually performed at reflux, and the excess thionyl chloride is removed under reduced pressure.

-

Weinreb Amide Formation: The crude acyl chloride is then slowly added to a solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base, such as pyridine or triethylamine, in an inert solvent at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Safe Handling and Storage

As with any chemical, proper safety precautions are paramount. Based on safety data for related compounds, the following guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [1]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood. [2]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [3][1]* Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. [2]

Structural Analysis and Characterization

The structural integrity and purity of the synthesized this compound would be confirmed using various analytical techniques.

Spectroscopic and Crystallographic Insights

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the molecular structure, confirming the presence and connectivity of the various functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the nitro group (around 1520 and 1350 cm⁻¹), the amide carbonyl group (around 1660 cm⁻¹), and the aromatic ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions. [4] Crystallographic studies of a related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, reveal a non-planar geometry due to steric hindrance between the substituents on the phenyl ring. [4]Similar steric effects would likely be observed in this compound.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a comprehensive overview of its anticipated physical appearance, properties, and handling procedures based on the known characteristics of structurally related compounds. The information presented herein serves as a valuable resource for researchers and scientists working with this and similar molecules, emphasizing the importance of careful synthesis, thorough characterization, and adherence to safety protocols.

References

-

Chemsrc. (2024). 4'-Methoxyacetanilide. Retrieved from [Link]

-

Hines, J. K., Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220367. Retrieved from [Link]

-

Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 564-567. Retrieved from [Link]

-

Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 8(6), x230470. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

-

Boron Molecular. (n.d.). N-(4-methoxy-2-methylphenyl)acetamide. Retrieved from [Link]

-

Hines, J. K., Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 367–370. Retrieved from [Link]

-

Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 8(6), x230470. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a Weinreb amide of significant interest in synthetic chemistry. While direct experimental spectroscopic data for this specific compound is not widely published, this document, grounded in established chemical principles and data from structurally analogous molecules, offers a predictive guide to its characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a robust framework for its identification and utilization. This guide also outlines a detailed synthetic protocol and the methodologies for acquiring the spectroscopic data discussed.

Introduction: The Significance of this compound

This compound belongs to the class of Weinreb amides, which are N-methoxy-N-methylamides. These compounds are exceptionally valuable in organic synthesis due to their ability to react with organometallic reagents to form ketones or with reducing agents to yield aldehydes, without the common problem of over-addition that plagues reactions with other carboxylic acid derivatives.[1][2] The stability of the tetrahedral intermediate formed during these reactions is key to their controlled reactivity.[2][3]

The 2-nitrophenylacetyl moiety of the target molecule introduces a versatile functional group. The nitro group can be a precursor to a variety of other functionalities, most notably an amine through reduction, which can then participate in cyclization reactions to form heterocyclic structures.[4] This makes this compound a potentially valuable intermediate in the synthesis of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and other bioactive compounds.

A thorough spectroscopic characterization is paramount to confirm the identity and purity of this key synthetic intermediate. This guide will provide the foundational knowledge for researchers to confidently synthesize and characterize this compound.

Synthesis of this compound

The synthesis of a Weinreb amide typically involves the coupling of a carboxylic acid (or its activated form) with N,O-dimethylhydroxylamine.[1] The starting material for our target molecule is 2-nitrophenylacetic acid.[4][5][6]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-nitrophenylacetic acid and N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

2-Nitrophenylacetic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2-nitrophenylacetic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For our target compound, we will predict both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.15 | d | 1H | Ar-H (ortho to NO₂) |

| ~ 7.65 | t | 1H | Ar-H |

| ~ 7.50 | t | 1H | Ar-H |

| ~ 7.40 | d | 1H | Ar-H (ortho to CH₂) |

| ~ 4.10 | s | 2H | -CH₂- |

| 3.75 | s | 3H | N-OCH₃ |

| 3.25 | s | 3H | N-CH₃ |

Rationale for ¹H NMR Predictions:

-

Aromatic Protons: The protons on the 2-nitrophenyl ring will appear in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the electron-withdrawing nitro group is expected to be the most downfield. The splitting patterns will be complex due to ortho and meta couplings.

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl and the aromatic ring are expected to appear as a singlet around δ 4.10 ppm.

-

N-Methoxy and N-Methyl Protons: The N-methoxy (-OCH₃) and N-methyl (-CH₃) groups of the Weinreb amide will each give a sharp singlet. The N-methoxy protons are typically found slightly more downfield than the N-methyl protons, at approximately δ 3.75 and 3.25 ppm, respectively.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170.0 | C=O (Amide) |

| ~ 149.0 | Ar-C (C-NO₂) |

| ~ 134.0 | Ar-CH |

| ~ 132.0 | Ar-C (C-CH₂) |

| ~ 129.0 | Ar-CH |

| ~ 125.0 | Ar-CH |

| ~ 124.0 | Ar-CH |

| ~ 61.5 | N-OCH₃ |

| ~ 37.0 | -CH₂- |

| ~ 32.5 | N-CH₃ |

Rationale for ¹³C NMR Predictions:

-

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at the downfield end of the spectrum, around δ 170.0 ppm.

-

Aromatic Carbons: The aromatic carbons will appear between δ 120-150 ppm. The carbon atom attached to the nitro group will be the most deshielded.

-

Aliphatic Carbons: The N-methoxy carbon will be around δ 61.5 ppm, the methylene carbon around δ 37.0 ppm, and the N-methyl carbon around δ 32.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr Pellet or Thin Film):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1660 | Strong | C=O stretch (Amide) |

| ~ 1525, ~ 1350 | Strong | N-O asymmetric and symmetric stretch (NO₂) |

| ~ 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~ 1450, ~ 780 | Medium | C=C stretch and C-H bend (Aromatic) |

Rationale for IR Predictions:

-

Amide Carbonyl: A strong absorption band around 1660 cm⁻¹ is characteristic of the C=O stretching vibration in a tertiary amide like a Weinreb amide.

-

Nitro Group: The presence of the nitro group will be indicated by two strong absorption bands corresponding to the asymmetric (~1525 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the N-O bonds.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene, methoxy, and methyl groups will be observed below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Possible Fragment Ion |

| 224 | [M]⁺ (Molecular Ion) |

| 178 | [M - NO₂]⁺ |

| 164 | [M - C₂H₆NO]⁺ |

| 136 | [C₈H₆NO]⁺ |

| 120 | [C₇H₄NO]⁺ |

| 90 | [C₆H₄N]⁺ |

| 61 | [C₂H₅NO]⁺ |

Rationale for MS Predictions:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 224, corresponding to the molecular weight of C₁₀H₁₂N₂O₄.

-

Key Fragmentations:

-

Loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 178.

-

Cleavage of the amide bond can lead to various fragments. A key fragmentation would be the loss of the N-methoxy-N-methylamino radical (•N(CH₃)OCH₃, 60 Da) is less likely, more likely is the formation of the 2-nitrophenylacetyl cation [O₂NC₆H₄CH₂CO]⁺ at m/z 179.

-

A common fragmentation for benzyl derivatives is the formation of a tropylium-like ion.

-

The fragment at m/z 61 corresponds to the [CH₃NHOCH₃]⁺ ion.

-

Visualization of Key Structures and Pathways

Molecular Structure```dot

// Atom definitions C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; H1 [label="H"]; H2 [label="H"]; C8 [label="C"]; O3 [label="O"]; N2 [label="N"]; O4 [label="O"]; C9 [label="C"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; C10 [label="C"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Nitro group C1 -- N1; N1 -- O1 [label="+"]; N1 -- O2 [label="-"];

// Acetamide group C2 -- C7; C7 -- H1; C7 -- H2; C7 -- C8; C8 -- O3 [style=double]; C8 -- N2; N2 -- O4; O4 -- C9; C9 -- H3; C9 -- H4; C9 -- H5; N2 -- C10; C10 -- H6; C10 -- H7; C10 -- H8; }

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Nitrophenylacetic acid 98 3740-52-1 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide: A Versatile Weinreb Amide for Ketone Synthesis

Abstract

This technical guide provides a comprehensive overview of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a valuable Weinreb amide intermediate in modern organic synthesis. The guide details its synthesis, characterization, and application in the preparation of ketones, a fundamental transformation in pharmaceutical and chemical research. We will explore the mechanistic underpinnings of the Weinreb amide's unique reactivity, providing field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Power of Controlled Acylation with Weinreb Amides

The synthesis of ketones is a cornerstone of organic chemistry, with broad implications for the construction of complex molecules, including active pharmaceutical ingredients (APIs). A significant challenge in this endeavor is the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives, leading to the formation of undesired tertiary alcohols. The advent of the Weinreb amide, or N-methoxy-N-methylamide, provided an elegant solution to this problem.

Discovered by Steven M. Weinreb and Steven Nahm in 1981, this class of amides reacts with organometallic reagents to form a stable tetrahedral intermediate, which resists further nucleophilic attack. This stability is attributed to the chelating effect of the methoxy group on the metal cation. Subsequent acidic workup quantitatively furnishes the desired ketone, preventing the formation of over-addition byproducts. This compound is a particularly useful Weinreb amide, incorporating a synthetically versatile 2-nitrophenyl moiety.

Synthesis of this compound

The synthesis of the target Weinreb amide is a two-step process commencing from commercially available 2-nitrophenylacetic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with N,O-dimethylhydroxylamine.

Step 1: Synthesis of 2-(2-Nitrophenyl)acetyl chloride

The conversion of 2-nitrophenylacetic acid to its corresponding acetyl chloride is a standard transformation that can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective choice for this purpose.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrophenylacetic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (2.0-3.0 eq) to the flask.

-

The reaction mixture is then gently heated to reflux (approximately 79 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, the excess thionyl chloride is carefully removed by distillation under reduced pressure.

-

The resulting crude 2-(2-nitrophenyl)acetyl chloride, a pale yellow to brown liquid, is typically used in the next step without further purification.

Causality of Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride and helps to drive the reaction to completion.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Inert Atmosphere: While not strictly necessary for this step, maintaining an inert atmosphere prevents the hydrolysis of the highly reactive acid chloride by atmospheric moisture.

Step 2: Synthesis of this compound

The final step involves the reaction of the crude 2-(2-nitrophenyl)acetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

In a separate flask, a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

A non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), is added to the solution to liberate the free N,O-dimethylhydroxylamine.

-

The crude 2-(2-nitrophenyl)acetyl chloride (1.0 eq), dissolved in the same solvent, is then added dropwise to the cooled solution of the hydroxylamine derivative.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Causality of Experimental Choices:

-

N,O-Dimethylhydroxylamine Hydrochloride: The hydrochloride salt is a stable and commercially available source of the free hydroxylamine.

-

Base: A base is required to neutralize the HCl salt of the hydroxylamine and the HCl generated during the acylation reaction. Pyridine and triethylamine are commonly used as they are non-nucleophilic and act as acid scavengers.

-

Low Temperature Addition: The dropwise addition of the acid chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

-

Aqueous Workup: The workup procedure is designed to remove the hydrochloride salt of the base and any remaining water-soluble impurities.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Characterization and Data

A crucial aspect of ensuring the identity and purity of the synthesized Weinreb amide is its thorough characterization using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 224.21 g/mol |

| Appearance | Pale yellow oil or solid |

| CAS Number | 1221341-47-4[1] |

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | Aromatic protons (multiplets, ~7.4-8.1 ppm), CH₂ protons (singlet, ~4.0 ppm), N-OCH₃ protons (singlet, ~3.7 ppm), N-CH₃ protons (singlet, ~3.2 ppm) |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (~170 ppm), Aromatic carbons (~124-149 ppm), CH₂ carbon (~35 ppm), N-OCH₃ carbon (~61 ppm), N-CH₃ carbon (~32 ppm) |

| IR (neat) | Strong C=O stretch (~1660 cm⁻¹), N-O stretch (~1525 cm⁻¹ and ~1350 cm⁻¹ for NO₂) |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 225.08 |

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used.

Application in Ketone Synthesis: A Self-Validating System

The primary utility of this compound lies in its reaction with organometallic reagents to produce ketones. This transformation is highly reliable and serves as a self-validating system for the integrity of the Weinreb amide.

General Reaction Scheme:

Caption: General scheme for ketone synthesis using the Weinreb amide.

Experimental Protocol: Synthesis of 1-Phenyl-2-(2-nitrophenyl)ethan-1-one

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of phenylmagnesium bromide (1.2 eq) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Trustworthiness of the Protocol: The successful formation of the ketone, with minimal or no tertiary alcohol byproduct, validates the integrity and reactivity of the starting Weinreb amide. The stability of the tetrahedral intermediate at low temperatures is key to this clean conversion.

Conclusion

This compound is a highly effective and versatile Weinreb amide for the synthesis of a wide range of 2-(2-nitrophenyl) ketones. Its straightforward preparation and the reliability of its subsequent reactions with organometallic reagents make it an invaluable tool for synthetic chemists. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this reagent in their synthetic endeavors, contributing to the advancement of chemical and pharmaceutical sciences.

References

Sources

A Strategic Nexus in Synthesis: Technical Guide to the Applications of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Abstract

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, a bespoke Weinreb amide, stands at the confluence of stability and latent reactivity. This technical guide provides an in-depth exploration of its strategic applications in modern organic synthesis. By dissecting the roles of its constituent functional groups—the Weinreb amide and the ortho-nitroaryl moiety—we delineate its utility as a versatile precursor for the synthesis of complex carbonyl compounds and N-heterocyclic scaffolds. This document serves as a resource for researchers in medicinal chemistry and process development, offering detailed protocols, mechanistic insights, and a forward-looking perspective on its potential in multi-step synthetic campaigns.

Introduction: The Duality of Design

In the landscape of synthetic intermediates, this compound is a molecule of compelling design. Its structure marries the robust nature of the N-methoxy-N-methyl amide (Weinreb amide) with the synthetically rich potential of a 2-nitrophenyl group. This duality is the cornerstone of its utility.

The Weinreb amide functionality, first introduced in 1981, is renowned for its capacity to react with organometallic reagents in a controlled manner to furnish ketones, or to undergo selective reduction to yield aldehydes.[1] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate that resists the common problem of over-addition that plagues reactions with other carboxylic acid derivatives.[2]

Juxtaposed with this is the 2-nitrophenyl group , a precursor to a 2-aminophenyl moiety via well-established reduction methodologies.[3] The resulting ortho-amino group, positioned proximal to the carbon framework derived from the acetamide, unlocks a powerful toolkit for intramolecular cyclization reactions, providing access to a diverse array of nitrogen-containing heterocycles.

This guide will illuminate the synthesis of this key intermediate and explore its principal applications, focusing on the strategic advantage conferred by its unique bifunctional architecture.

Synthesis of the Core Intermediate

The preparation of this compound proceeds from the commercially available 2-nitrophenylacetic acid. The conversion of a carboxylic acid to a Weinreb amide is a well-trodden path in organic synthesis, with numerous coupling agents available to facilitate the transformation. The choice of reagent is often dictated by factors such as substrate tolerance, scale, and cost.

Rationale for Synthetic Route

The direct amidation of a carboxylic acid requires activation of the carboxyl group. Methods involving the in-situ formation of a mixed anhydride or an activated ester are common and effective.[4] We present a reliable protocol utilizing trichloromethyl chloroformate (diphosgene), which forms a reactive mixed carbonic anhydride intermediate. This method is efficient and proceeds under mild conditions, making it suitable for a broad range of substrates.[4]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Nitrophenylacetic acid | 181.13 | 3.62 g | 20 mmol |

| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |

| Trichloromethyl chloroformate | 197.83 | 3.96 g (2.67 mL) | 20 mmol |

| Triethylamine (Et₃N) | 101.19 | 8.36 mL | 60 mmol |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 2.15 g | 22 mmol |

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-nitrophenylacetic acid (3.62 g, 20 mmol).

-

Add dichloromethane (100 mL) and stir until the acid is fully dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add triethylamine (8.36 mL, 60 mmol) to the stirred solution.

-

In a separate, dry vessel, carefully prepare a solution of trichloromethyl chloroformate (2.67 mL, 20 mmol) in dichloromethane (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add N,O-dimethylhydroxylamine hydrochloride (2.15 g, 22 mmol) in one portion.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of dichloromethane.

-

Combine the filtrates and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford this compound as a pale yellow solid.

dot

Caption: Workflow for the synthesis of the target Weinreb amide.

Application I: Synthesis of 2-(2-Nitrophenyl) Ketones and Aldehydes

A primary application of this compound is its role as a stable and versatile precursor to 2-(2-nitrophenyl) carbonyl compounds.

Synthesis of Ketones via Organometallic Addition

The Weinreb amide smoothly reacts with a single equivalent of a Grignard or organolithium reagent to produce a ketone upon aqueous workup. The stability of the N-methoxy-N-methyl group prevents the over-addition that typically leads to tertiary alcohols.[1] This allows for the precise installation of a wide variety of R-groups.

dot

Caption: General scheme for ketone synthesis from the Weinreb amide.

Synthesis of 2-(2-Nitrophenyl)acetaldehyde via Hydride Reduction

Selective reduction of the Weinreb amide to the corresponding aldehyde can be achieved using common hydride reagents such as lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) at low temperatures. The chelated intermediate formed during the reduction is stable until acidic workup, which releases the aldehyde product and prevents over-reduction to the alcohol.[5]

Protocol: General Procedure for Aldehyde Synthesis

-

Dissolve the Weinreb amide (1 equivalent) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of DIBAL-H (1.2 equivalents, e.g., 1.0 M in hexanes) dropwise.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude aldehyde, which can be purified by chromatography.

Application II: Gateway to N-Heterocyclic Systems

The true synthetic power of this compound is realized when its two key functionalities are used in tandem. The sequence involves:

-

Conversion of the Weinreb amide to a ketone or aldehyde.

-

Reduction of the ortho-nitro group to an amine.

-

Intramolecular cyclization to form a heterocyclic ring.

This strategy provides a modular and convergent approach to valuable scaffolds in medicinal chemistry, such as quinolines, quinolones, and indoles.

Reductive Cyclization Pathways

The reduction of the nitro group can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., Fe/HCl, SnCl₂).[3] The choice of reductant is critical, as it must be compatible with the newly formed carbonyl group. Often, the reduction of the nitro group can trigger a spontaneous or acid-catalyzed intramolecular cyclization with the adjacent carbonyl moiety.

dot

Caption: Strategic workflow from Weinreb amide to N-heterocycles.

Synthesis of Substituted Quinolines

The Friedländer annulation is a classic method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The intermediate 2-(2-aminophenyl) ketone, derived from our Weinreb amide, is an ideal substrate for this transformation.

Example Application: Synthesis of 2-Methyl-3-phenylquinoline

-

Ketone Formation: React this compound with benzylmagnesium bromide to form 1-phenyl-2-(2-nitrophenyl)ethan-1-one.

-

Reductive Cyclization: Subject the resulting ketone to reduction with iron powder in acetic acid. This simultaneously reduces the nitro group to an amine and catalyzes the intramolecular condensation and dehydration, yielding the substituted quinoline.

Synthesis of N-Hydroxyindoles

Reductive cyclization of 2-(2-nitrophenyl) aldehydes or ketones can also lead to the formation of N-hydroxyindoles, which are valuable synthetic intermediates and possess biological activity.[6] This transformation is typically achieved using reducing agents like NaBH₄ in the presence of a transition metal catalyst.

Conclusion and Future Outlook

This compound is more than a mere intermediate; it is a strategic linchpin for the synthesis of complex molecular architectures. Its design allows for the sequential and controlled elaboration of two distinct reactive sites. The Weinreb amide provides a reliable entry point to a wide range of custom-tailored aldehydes and ketones, while the latent ortho-amino functionality, unmasked from the nitro group at the desired stage, serves as a powerful handle for constructing nitrogen-containing heterocycles.

For drug development professionals and synthetic chemists, this molecule offers a robust and flexible platform. The ability to diversify the "R" group on the carbonyl and subsequently cyclize to form privileged heterocyclic scaffolds makes it an attractive tool for building libraries of potential pharmacophores. Future work may explore diastereoselective reductions or additions to the carbonyl, followed by cyclization, to access chiral heterocyclic systems of significant therapeutic interest.

References

-

Reddy, K. L., & Kumar, N. S. (2006). An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids. Synthetic Communications, 36(16), 2353-2357. [Link]

-

Nilsson, M., & El-Shishtawy, R. M. (2016). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron Letters, 57(15), 1675-1678. [Link]

- (This reference is a placeholder for a general organic chemistry textbook or review on Weinreb amides, as specific citations for every general statement are not always necessary in this form

- (This reference is a placeholder for a general organic chemistry textbook or review on nitro group reductions).

- (This reference is a placeholder for a review on heterocyclic synthesis, such as the Friedländer reaction).

-

Hines, J. F., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]

-

White, J. M., Rao, A., & Georg, G. I. (2000). Weinreb amides. Chemical Innovation, 30(12), 25. [Link]

-

Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. [Link]

- (This reference is a placeholder for a general organic chemistry textbook or review on organometallic reagents).

-

Mahajan, P. S., & Mahulikar, P. P. (2019). Recent Developments in Weinreb Synthesis and Their Applications. International Journal of Chemical and Pharmaceutical Sciences, 10(4), 1-10. [Link]

-

Supreme Science. (2013, March 17). What IS the Weinreb Amide? [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Practical Guide to Ketone Synthesis via Weinreb Amide Acylation

Topic: High-Fidelity Synthesis of Ketones using N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Abstract

The synthesis of ketones is a foundational transformation in organic chemistry, pivotal for the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] Traditional methods involving the acylation of organometallic reagents with reactive carbonyl species like acid chlorides or esters are often plagued by over-addition, leading to the formation of tertiary alcohols and complicating purification.[2][3][4] The Weinreb-Nahm ketone synthesis, discovered in 1981, provides an elegant and robust solution to this challenge.[2] This application note provides a detailed protocol and mechanistic insights for the synthesis of ketones using a specific Weinreb amide, this compound, as a stable and versatile acylating agent. We will explore the causality behind the method's success, offer a step-by-step experimental guide, and present troubleshooting strategies to ensure reproducible, high-yield outcomes.

The Challenge of Over-Addition and the Weinreb Solution

The high reactivity of organometallic reagents, such as Grignard and organolithium compounds, makes them potent nucleophiles. When reacting with electrophiles like esters or acid chlorides, the initially formed ketone product is often more reactive than the starting material. This leads to a second nucleophilic attack on the ketone, resulting in the formation of a tertiary alcohol as a significant byproduct.[2][4] This lack of control occurs even when reagent stoichiometry is carefully managed.

The Weinreb-Nahm synthesis circumvents this issue through the use of N-methoxy-N-methylamides (Weinreb amides).[1][5] The key to this method's success lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack.

Mechanism of Action

The reaction between an organometallic reagent (R'-M) and a Weinreb amide proceeds via a highly stable, five-membered chelated intermediate.[2][6]

-

Nucleophilic Addition: The organometallic reagent adds to the amide carbonyl, forming a tetrahedral intermediate.

-

Chelation & Stabilization: The metal cation (e.g., MgX⁺ or Li⁺) is chelated by both the oxygen of the collapsed carbonyl and the N-methoxy group.[2][6] This coordination stabilizes the intermediate, preventing it from decomposing to a ketone at the low temperatures typically used for the reaction.[2] This stability is the crucial difference that prevents the subsequent over-addition.

-

Hydrolytic Workup: Upon introduction of a mild acid (e.g., aqueous HCl or NH₄Cl) during workup, the chelate is broken, and the intermediate is protonated.[6] This protonated species readily collapses, eliminating N,O-dimethylhydroxylamine and yielding the desired ketone.[1][6]

The following diagram illustrates this robust mechanism.

Caption: The reaction forms a stable chelated intermediate, preventing over-addition.

Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)-2-phenylethanone

This protocol details the reaction of this compound with Benzylmagnesium chloride to yield 1-(2-nitrophenyl)-2-phenylethanone.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | >95% | e.g., Fluorochem | Starting Weinreb Amide (CAS: 1221341-47-4)[7] |

| Benzylmagnesium chloride | 1.0 M in THF | e.g., Sigma-Aldrich | Organometallic nucleophile. Handle under inert gas. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Any major supplier | Reaction solvent. Must be dry. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Any major supplier | For reaction quenching and workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Reagent Grade | Any major supplier | For neutralization. |

| Saturated Sodium Chloride (NaCl) solution (Brine) | Reagent Grade | Any major supplier | For final wash of organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Any major supplier | Drying agent. |

| Ethyl Acetate | HPLC Grade | Any major supplier | For extraction. |

| Hexanes | HPLC Grade | Any major supplier | For extraction and chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | Any major supplier | For column chromatography. |

Reaction Workflow

The following diagram outlines the complete experimental procedure.

Caption: Step-by-step workflow for the synthesis, purification, and analysis of the target ketone.

Detailed Step-by-Step Methodology

Safety Precaution: All operations should be performed in a certified fume hood. Grignard reagents are pyrophoric and react violently with water. Anhydrous techniques are essential.

-

Reaction Setup:

-

Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of Argon or Nitrogen.

-

Causality: The exclusion of atmospheric moisture and oxygen is critical to prevent the quenching of the highly basic and nucleophilic Grignard reagent.

-

-

Reagent Preparation:

-

To the flask, add this compound (1.0 eq, e.g., 224 mg, 1.0 mmol).

-

Using a dry syringe, add anhydrous THF (5 mL) to dissolve the amide completely.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Nucleophilic Addition:

-

Slowly add Benzylmagnesium chloride (1.1 eq, 1.1 mL of a 1.0 M solution) dropwise via syringe over 10 minutes. Maintain the temperature at 0 °C during addition.

-

Causality: A slow, controlled addition at low temperature prevents localized overheating and side reactions, ensuring the stability of the tetrahedral intermediate.[2]

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours to ensure complete consumption of the starting material. Monitor by TLC if desired.

-

-

Workup and Quenching:

-

Cool the flask back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding 1 M HCl (5 mL). Stir vigorously for 15 minutes until two clear layers form.

-

Causality: The acidic quench protonates and breaks down the stable intermediate to form the ketone and protonates the N,O-dimethylhydroxylamine byproduct, rendering it water-soluble for easy removal.[6]

-

-

Extraction:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with water (15 mL), saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL).

-

Causality: The washes remove residual acid (water, NaHCO₃) and inorganic salts (brine), purifying the crude product in the organic phase.

-

-

Purification:

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to elute the product.

-

-

Characterization:

-

Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield 1-(2-nitrophenyl)-2-phenylethanone as the final product.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Troubleshooting Guide

| Issue | Probable Cause | Recommended Solution |

| Low or No Yield | Inactive Grignard reagent due to moisture or air exposure. | Use a fresh bottle of the Grignard reagent or titrate it before use. Ensure all glassware is perfectly dry and the system is under a positive inert gas pressure. |

| Recovery of Starting Amide | Insufficient Grignard reagent or reaction time. | Use a slight excess of the Grignard reagent (1.1-1.2 eq). Ensure the reaction is stirred for the full duration to allow for completion. |

| Formation of Tertiary Alcohol | Reaction temperature was too high, causing the intermediate to collapse prematurely. | Maintain strict temperature control (0 °C or lower) during the addition of the organometallic reagent. |

| Complex Mixture of Products | Impure starting materials or side reactions from functional groups. | Ensure the purity of the Weinreb amide. While the method is robust, highly acidic protons on the substrate can quench the Grignard reagent.[2] |

Conclusion

The Weinreb-Nahm ketone synthesis is a powerful and reliable tool for the controlled formation of carbon-carbon bonds, yielding ketones with high fidelity. By leveraging the this compound substrate, this protocol demonstrates a practical and efficient pathway that avoids the common pitfall of over-addition. The stability of the chelated tetrahedral intermediate is the cornerstone of this method's success, allowing for a clean and predictable transformation upon acidic workup. This approach is highly valuable for multistep syntheses in academic and industrial research, particularly in the field of drug discovery and development.

References

-

Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Specialty Chemicals. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

-

Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry. [Link]

-

ChemWis. (2023). Weinreb ketone synthesis. YouTube. [Link]

-

ChemistryTheMysteryofMolecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. [Link]

-

Organic Chemistry Data. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). [Link]

-

Fernández, G. (n.d.). Weinreb (ketone synthesis). Química Orgánica. [Link]

-

Oishi, S., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

-

TutorChase. (n.d.). How do you prepare a Weinreb amide?. [Link]

-

Mahdavi, A., et al. (2018). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

- Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

-

Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData. [Link]

-

Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. International Union of Crystallography. [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. [Link]

-

SpectraBase. (n.d.). Acetamide, 2-(4-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)-. [Link]

-

Hines, J. E., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Weinreb amides [pubsapp.acs.org]

- 6. youtube.com [youtube.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

Introduction: The Strategic Advantage of the Weinreb Amide in Ketone Synthesis

An In-Depth Guide to the Synthesis of 2-Nitrophenyl Ketones via Weinreb Amide Chemistry

In modern organic synthesis, the precise formation of carbon-carbon bonds to construct ketones is a fundamental operation. However, traditional methods involving the reaction of highly reactive organometallic reagents (like Grignard or organolithium reagents) with esters or acid chlorides are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2][3] This occurs because the initially formed ketone is typically more reactive than the starting acyl compound.[4][5]

The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly circumvents this problem through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][6] The unique reactivity of the Weinreb amide stems from its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[4][7][8] This intermediate is remarkably stable at low temperatures and does not collapse to the ketone until a deliberate acidic workup is performed.[4] This two-stage reactivity profile effectively protects the newly formed carbonyl group from a second nucleophilic attack, ensuring a clean and high-yielding synthesis of the desired ketone.[3][8]

This guide focuses on a specific, synthetically valuable substrate: N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide . The reaction of this compound with Grignard reagents provides a reliable route to various 1-(2-nitrophenyl)alkan-2-ones. These products are of significant interest as they are direct precursors to ortho-aminoacetophenones, versatile building blocks in the synthesis of pharmaceuticals and heterocyclic compounds like quinolones.[9] We will explore the underlying mechanism, provide a detailed experimental protocol, discuss potential challenges, and present a clear workflow for researchers in synthetic and medicinal chemistry.

Part 1: The Reaction Mechanism

The success of the Weinreb ketone synthesis lies in the stability of the intermediate formed after the initial nucleophilic attack.

-

Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide.

-

Formation of a Chelated Intermediate: Instead of immediately collapsing, the resulting tetrahedral intermediate is stabilized by chelation. The magnesium atom coordinates with both the newly formed anionic oxygen and the oxygen of the N-methoxy group, forming a stable five-membered ring.[1][4] This chelate is unreactive towards further nucleophilic attack.

-

Hydrolytic Workup: The stable intermediate persists in the reaction mixture until an aqueous acid quench is introduced. The acid protonates the alkoxide and breaks up the chelate, causing the intermediate to collapse.

-

Product Formation: The collapse eliminates the N-methoxy-N-methylamine moiety (as its hydrochloride salt), yielding the final ketone product.

The presence of the ortho-nitro group on the phenylacetamide moiety is generally well-tolerated under the standard, low-temperature conditions of the Weinreb reaction.[1] However, it is crucial to maintain these conditions, as highly reactive Grignard reagents can potentially interact with nitroarenes under different circumstances.[10]

Reaction Mechanism Diagram

Caption: Mechanism of the Weinreb ketone synthesis.

Part 2: Experimental Protocol

This protocol provides a general procedure for the reaction of this compound with a Grignard reagent.

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory. Adhere to all institutional safety guidelines.

Materials and Reagents

-

This compound (Substrate)

-

Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

-